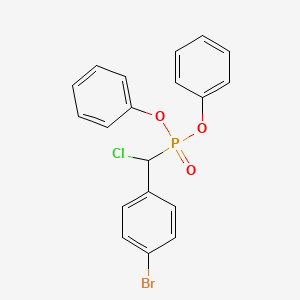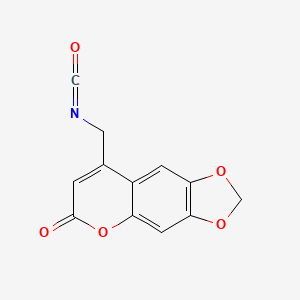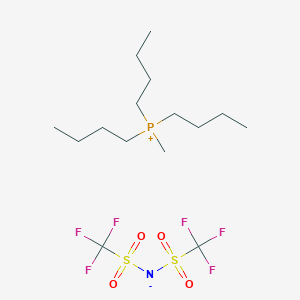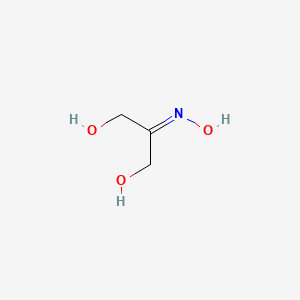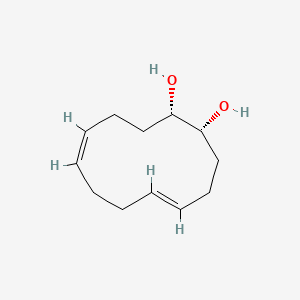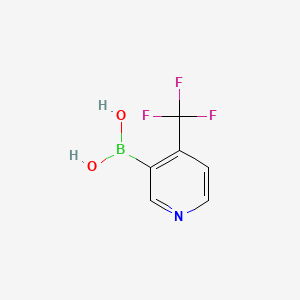
Ácido (4-(Trifluorometil)piridin-3-il)borónico
Descripción general
Descripción
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid: is a boronic acid derivative featuring a trifluoromethyl group attached to the pyridine ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structure imparts significant chemical stability and reactivity, making it a valuable reagent in organic synthesis.
Aplicaciones Científicas De Investigación
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid: has a wide range of applications in scientific research:
Chemistry: : It is extensively used in cross-coupling reactions to synthesize complex organic molecules.
Biology: : The compound serves as a precursor in the synthesis of biologically active molecules, including inhibitors of enzymes such as glycogen synthase kinase 3 (GSK-3).
Medicine: : It is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates targeting various diseases.
Industry: : The compound is employed in the production of materials with specific electronic and optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:
Boronic Acid Formation: : The starting material, 4-(trifluoromethyl)pyridine, undergoes a reaction with a boronic acid derivative, such as boronic acid esters or boronic acids, under specific conditions.
Purification: : The resulting boronic acid derivative is purified through recrystallization or chromatographic techniques to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-(Trifluoromethyl)pyridin-3-yl)boronic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid: is primarily used in cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: : This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.
Miyaura Borylation: : This reaction involves the borylation of aryl halides or triflates using the boronic acid derivative.
Common Reagents and Conditions
Palladium Catalysts: : Commonly used catalysts include palladium(II) acetate (Pd(OAc)2) and palladium(0) complexes.
Bases: : Bases such as sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) are used to facilitate the reaction.
Solvents: : Organic solvents like toluene, tetrahydrofuran (THF), or water are employed.
Major Products Formed
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Mecanismo De Acción
The mechanism by which (4-(Trifluoromethyl)pyridin-3-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by the formation of a new carbon-carbon bond with the aryl or vinyl halide. This process is facilitated by the presence of a base and an appropriate solvent.
Comparación Con Compuestos Similares
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid: is compared with other similar boronic acid derivatives, such as:
2-Fluoro-3-pyridineboronic acid: : This compound is also used in cross-coupling reactions but has a different substitution pattern on the pyridine ring.
3-(Trifluoromethyl)pyridineboronic acid: : Similar to the compound , but with a different position of the trifluoromethyl group.
The uniqueness of (4-(Trifluoromethyl)pyridin-3-yl)boronic acid lies in its trifluoromethyl group, which enhances its reactivity and stability compared to other boronic acid derivatives.
Propiedades
IUPAC Name |
[4-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-3-5(4)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOLKFXETWUREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660277 | |
| Record name | [4-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-41-7 | |
| Record name | [4-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

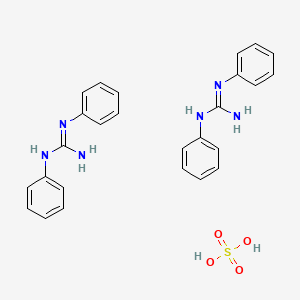
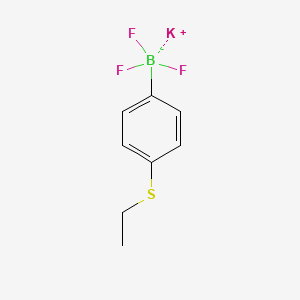
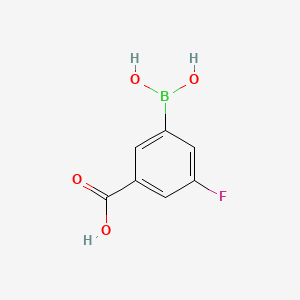
![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)


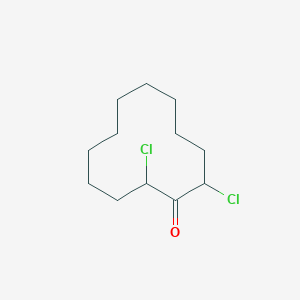
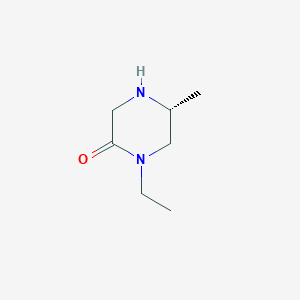
![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)
